5-Chlorobiphenyl-3-ylboronic acid
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Overview
Description
5-Chlorobiphenyl-3-ylboronic acid is an organoboron compound with the molecular formula C₁₂H₁₀BClO₂ and a molecular weight of 232.47 g/mol . This compound is primarily used in research and industrial applications, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chlorobiphenyl-3-ylboronic acid can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions typically involve mild temperatures and the use of solvents such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis, where the compound is produced in large quantities to meet the demands of research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-Chlorobiphenyl-3-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols.
Reduction: Reduction reactions can convert the compound into different biphenyl derivatives.
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophiles like halogens and sulfonates are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various biphenyl derivatives, phenols, and substituted biphenyl compounds.
Scientific Research Applications
5-Chlorobiphenyl-3-ylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: It is involved in the development of pharmaceutical intermediates and potential therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Chlorobiphenyl-3-ylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, facilitating various chemical transformations. The compound’s effects are mediated through its interactions with specific molecular pathways, including those involved in organic synthesis and catalysis .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Chlorophenylboronic acid
- 3-Formylphenylboronic acid
Uniqueness
5-Chlorobiphenyl-3-ylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring high specificity .
Properties
Molecular Formula |
C12H10BClO2 |
---|---|
Molecular Weight |
232.47 g/mol |
IUPAC Name |
(3-chloro-5-phenylphenyl)boronic acid |
InChI |
InChI=1S/C12H10BClO2/c14-12-7-10(6-11(8-12)13(15)16)9-4-2-1-3-5-9/h1-8,15-16H |
InChI Key |
GUHOEUKIARFGPP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)C2=CC=CC=C2)(O)O |
Origin of Product |
United States |
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